N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide
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Overview
Description
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzylideneamino group attached to a propyl chain, which is further connected to a 4-methylbenzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide typically involves the condensation of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine, followed by the reaction with benzaldehyde. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. .
Scientific Research Applications
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase. This inhibition disrupts essential biological processes in microorganisms, leading to their antimicrobial effects. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:
4-methyl-N-propylbenzenesulfonamide: Similar in structure but lacks the benzylideneamino group.
Sulfanilamide: A simpler sulfonamide with a different substitution pattern on the benzene ring.
Sulfamethazine: Another sulfonamide used in veterinary medicine with a different functional group arrangement. The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
193945-42-5 |
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Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[3-(benzylideneamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-15-8-10-17(11-9-15)22(20,21)19-13-5-12-18-14-16-6-3-2-4-7-16/h2-4,6-11,14,19H,5,12-13H2,1H3 |
InChI Key |
XOAJRNXXGKJOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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